9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimido[2,1-f]purine-2,4-dione family, characterized by a fused pyrimidine-purine scaffold with a tetrahydropyrimidine ring and substituents at the N1, N3, and N9 positions. The 3,5-dimethylphenyl group at N9 introduces steric bulk and lipophilicity, while the methyl groups at N1 and N3 enhance metabolic stability. The compound has been explored for multitarget therapeutic applications, particularly in neurodegenerative diseases, due to its hybrid xanthine-dopamine pharmacophore .
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-8-12(2)10-13(9-11)22-6-5-7-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h8-10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBPDOOEGEKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F3235-0457, also known as MK-0457, is a small molecule inhibitor of the Aurora kinase family. Its primary targets include wild type and T315I BCR/ABL and FLT-3. These targets play crucial roles in cell proliferation and survival, particularly in the context of leukemia.
Mode of Action
MK-0457 interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity. This inhibition leads to a reduction in BCR/ABL phosphorylation, a key event in the activation of downstream signaling pathways that promote cell survival and proliferation. The compound has shown activity in preclinical models of solid tumors and FLT-3 driven leukemia.
Biochemical Pathways
The inhibition of Aurora kinases and BCR/ABL by MK-0457 affects several biochemical pathways. It induces apoptosis in BCR/ABL positive cells, including those with the T315I mutation. This is evidenced by the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), key players in the apoptotic pathway.
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion. These properties significantly impact a drug’s efficacy and safety profile.
Result of Action
The molecular and cellular effects of MK-0457’s action include the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation. This is evidenced by the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), key players in the apoptotic pathway. Additionally, the compound reduces BCR/ABL phosphorylation, a key event in the activation of downstream signaling pathways that promote cell survival and proliferation.
Biological Activity
The compound 9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine family and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on neurotransmitter receptors and its potential as an antidepressant and anxiolytic agent.
Receptor Interaction
Research indicates that derivatives of purine compounds often interact with various serotonin receptors (5-HT receptors), which are implicated in mood regulation. The specific interactions of this compound with these receptors suggest potential antidepressant and anxiolytic effects:
- 5-HT1A Receptor : This receptor is known for its role in mediating the effects of anxiolytics and antidepressants. Compounds that exhibit affinity for this receptor can potentially alleviate symptoms of anxiety and depression.
- 5-HT2A and 5-HT7 Receptors : The compound's interaction with these receptors may enhance its psychotropic effects.
Pharmacological Studies
Recent studies have focused on evaluating the pharmacological properties of similar purine derivatives. For instance:
- Antidepressant Activity : In forced swim tests (FST), certain derivatives exhibited significant reductions in immobility time compared to control groups. This suggests potential antidepressant-like activity.
- Anxiolytic Effects : In four-plate tests (FPT), compounds showed reduced anxiety-like behavior in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Model/Test Used | Observed Effect |
|---|---|---|
| Antidepressant | Forced Swim Test | Reduced immobility time |
| Anxiolytic | Four Plate Test | Decreased anxiety-like behavior |
| Receptor Binding | Radioligand Binding | High affinity for 5-HT receptors |
Case Studies
Several case studies have highlighted the therapeutic potential of purine derivatives similar to this compound:
- A study conducted by researchers at a leading pharmacological institute demonstrated that a closely related compound exhibited significant anxiolytic effects in both male and female rodent models. The study emphasized the importance of the structural modifications in enhancing receptor affinity and selectivity.
- Another investigation focused on a series of arylpiperazine derivatives that included similar purine structures. These compounds were shown to effectively modulate serotonin receptor activity and displayed promising results in preclinical trials aimed at treating mood disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
(a) N9 Substituents
- 9-(3,4-Dihydroxyphenethyl) analogues (e.g., 20a ):
These derivatives feature a catechol-containing phenethyl group at N9, enhancing dopamine receptor affinity and antioxidant properties. For example, 20a (C19H23N5O4, MW 385.42) exhibits UV λmax at 300 nm and high UPLC/MS purity (100%) . The dihydroxyphenyl group improves solubility in polar solvents compared to the 3,5-dimethylphenyl group in the target compound. - 9-(2-Chloro-6-fluorobenzyl) analogue: This derivative demonstrates dual-target activity (MAO-B inhibition and adenosine A2A antagonism) with a halogenated benzyl group, increasing electrophilic reactivity and blood-brain barrier penetration .
(b) Alkyl Chain Modifications
- 1,3-Dimethyl-9-(prop-2-ynyl) analogue (24) :
The propargyl group at N9 introduces alkyne functionality, enabling click chemistry for bioconjugation. It shows a higher melting point (203–206°C) and yield (93%) compared to the target compound . - 1,3-Dibutyl analogues (e.g., 22) :
Longer alkyl chains at N1/N3 increase lipophilicity (logP ~3.5) and prolong metabolic half-life but reduce aqueous solubility .
Physicochemical Properties
| Compound (Example) | Molecular Formula | Molecular Weight | Melting Point (°C) | UV λmax (nm) | Solubility (Polar Solvents) |
|---|---|---|---|---|---|
| Target Compound | C19H23N5O2* | 369.42 | Not reported | ~296–304† | Moderate (ethanol) |
| 20a (3,4-dihydroxyphenethyl) | C19H23N5O4 | 385.42 | 232–235 | 300 | High |
| 24 (prop-2-ynyl) | C13H15N5O2 | 273.29 | 203–206 | 296 | Low |
| 22 (1,3-dibutyl) | C24H33N5O4 | 455.54 | 194–196 | 302 | Very low |
*Inferred from analogues; †Based on similar pyrimido[2,1-f]purine derivatives .
Key Research Findings
Substituent-driven solubility-bioactivity trade-offs : Bulky N9 aryl groups (e.g., 3,5-dimethylphenyl) reduce solubility but improve CNS penetration, whereas polar substituents (e.g., dihydroxyphenethyl) enhance peripheral activity .
Synthetic scalability : Microwave-assisted methods outperform conventional reflux for halogenated derivatives, achieving >95% purity with fewer byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
